molecular formula C10H11Cl2NO4S B5546841 Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate

Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate

Cat. No.: B5546841
M. Wt: 312.17 g/mol
InChI Key: XUIHDVRUOIQMBR-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate is an organic compound with the molecular formula C10H11Cl2NO4S It is a derivative of benzoic acid, featuring two chlorine atoms and a dimethylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate typically involves the esterification of 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major product is 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid.

    Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dimethylsulfamoyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 2,4-dichloro-5-(methylsulfamoyl)benzoate
  • Methyl 2,4-dichloro-5-(ethylsulfamoyl)benzoate

Uniqueness

Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(2)18(15,16)9-4-6(10(14)17-3)7(11)5-8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIHDVRUOIQMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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